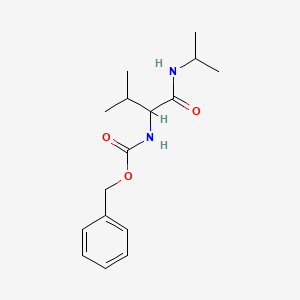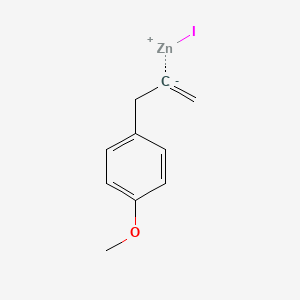
3-(4-Methoxyphenyl)-2-propenylzinc iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-2-propenylzinc iodide is an organozinc compound that has garnered attention in the field of organic chemistry due to its unique reactivity and potential applications in various synthetic processes. This compound is characterized by the presence of a zinc atom bonded to a propenyl group and a 4-methoxyphenyl group, making it a valuable reagent in cross-coupling reactions and other organic transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-propenylzinc iodide typically involves the reaction of 3-(4-methoxyphenyl)-2-propenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
3-(4-Methoxyphenyl)-2-propenyl bromide+Zn→3-(4-Methoxyphenyl)-2-propenylzinc iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield. The use of automated systems also minimizes the risk of contamination and enhances the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)-2-propenylzinc iodide is known to undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can participate in reduction reactions to yield alkanes or alcohols.
Substitution: The zinc atom can be substituted with other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 4-Methoxyphenylpropenal or 4-methoxyphenylpropanone.
Reduction: 4-Methoxyphenylpropane or 4-methoxyphenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-2-propenylzinc iodide has found applications in several scientific research areas:
Chemistry: It is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of drug candidates and other therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-2-propenylzinc iodide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the transition metal catalysts used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)-2-propenylmagnesium bromide: Another organometallic reagent with similar reactivity but different metal center.
3-(4-Methoxyphenyl)-2-propenyllithium: A lithium-based reagent with higher reactivity and different handling requirements.
3-(4-Methoxyphenyl)-2-propenylboronic acid: Used in similar cross-coupling reactions but with different reaction conditions.
Uniqueness
3-(4-Methoxyphenyl)-2-propenylzinc iodide is unique due to its moderate reactivity, making it a versatile reagent that can be used under milder conditions compared to its magnesium or lithium counterparts. Additionally, the zinc reagent offers better functional group tolerance, allowing for more selective transformations in complex molecular settings.
Propriétés
Formule moléculaire |
C10H11IOZn |
|---|---|
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
iodozinc(1+);1-methoxy-4-prop-2-enylbenzene |
InChI |
InChI=1S/C10H11O.HI.Zn/c1-3-4-9-5-7-10(11-2)8-6-9;;/h5-8H,1,4H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZYKQNHYIXKDEJR-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)C[C-]=C.[Zn+]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


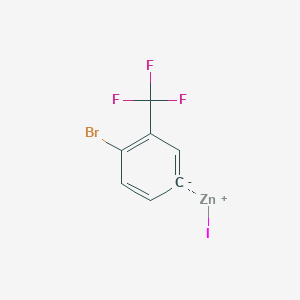
![N-Bicyclo[2.2.1]hept-2-yl-2-[5-(4-chloro-phenoxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B14883380.png)

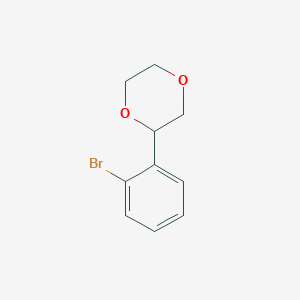
![Methyl 2-chloro-7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14883392.png)
![3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14883393.png)
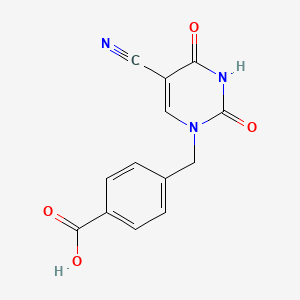
![2-Oxaspiro[3.3]heptane-6-carboxamide](/img/structure/B14883409.png)


![[(1R,9aR)-9a-methyloctahydro-2H-quinolizin-1-yl]methanol](/img/structure/B14883419.png)
![Monocalcium mono((3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate)](/img/structure/B14883420.png)
![8-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14883430.png)
